

# Computational Investigations of Indanone Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | 2-Indanone |           |
| Cat. No.:            | B058226    | Get Quote |

Indanone and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. The versatility of the indanone core allows for structural modifications that can modulate its interaction with various biological targets. This guide provides a comparative overview of recent computational investigations into indanone derivatives, highlighting their potential in drug discovery for neurodegenerative diseases and cancer.

## Indanone Derivatives as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Donepezil, an indanone derivative, is a well-established drug for the treatment of Alzheimer's disease, acting as an acetylcholinesterase (AChE) inhibitor.[1] Inspired by this, numerous computational studies have focused on designing and evaluating new indanone derivatives with improved AChE inhibitory activity.

A study by Kumar et al. (2018) designed and synthesized a series of eleven indanone derivatives, evaluating their in vitro AChE inhibition.[2] Molecular docking studies were performed to understand the binding interactions with recombinant human acetylcholinesterase (rhAChE).[2] Another study designed multitargeting indanone derivatives inspired by donepezil, with compound 4b showing potent AChE inhibition and Aβ aggregation inhibition.[3] Molecular dynamics simulations confirmed the stable binding of 4b to AChE.[3]



| Compound/De rivative | Target | IC50 (μM) | Computational<br>Method(s) | Reference |
|----------------------|--------|-----------|----------------------------|-----------|
| 54                   | AChE   | 14.06     | Molecular<br>Docking       | [2]       |
| 56                   | AChE   | 12.30     | Molecular<br>Docking       | [2]       |
| 59                   | AChE   | 14.06     | Molecular<br>Docking       | [2]       |
| 64                   | AChE   | 12.01     | Molecular<br>Docking       | [2]       |
| 4b                   | AChE   | 0.78      | Molecular<br>Dynamics      | [3]       |
| 6a                   | AChE   | 0.0018    | Not specified              | [4]       |
| D28                  | AChE   | 0.0248    | Molecular<br>Docking       | [5][6]    |
| D29                  | AChE   | 0.0224    | Molecular<br>Docking       | [5][6]    |
| D30                  | AChE   | 0.0257    | Molecular<br>Docking       | [5][6]    |
| 7h                   | AChE   | 1.2       | Molecular<br>Docking       | [7]       |
| 7h                   | BChE   | 0.3       | Molecular<br>Docking       | [7]       |

# Indanone Derivatives as Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Diseases

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of neurotransmitters, making them important targets for the treatment of Parkinson's disease and



depression.[1][8] Several computational studies have explored indanone derivatives as MAO inhibitors.

A 2016 study synthesized and evaluated a series of 2-benzylidene-1-indanone derivatives as inhibitors of human MAO-A and MAO-B.[9] The study found that these compounds were specific inhibitors of MAO-B, with twelve derivatives exhibiting IC50 values below 0.1  $\mu$ M.[9] Another investigation focused on 2-heteroarylidene-1-indanone derivatives, which were found to inhibit both MAO-A and MAO-B.[10] Structure-activity relationship (SAR) analysis indicated that methoxy group substitution on the A-ring enhanced MAO-B inhibition.[10]

| Compound/De rivative                  | Target     | IC50 (μM)       | Computational<br>Method(s) | Reference |
|---------------------------------------|------------|-----------------|----------------------------|-----------|
| 16a                                   | МАО-В      | 7.50            | SAR Analysis               | [8]       |
| 5g                                    | MAO-A      | 0.131           | SAR Analysis               | [9]       |
| 2-<br>heteroarylidene-<br>1-indanones | МАО-В      | 0.0044 - 1.53   | SAR Analysis               | [10]      |
| 2-<br>heteroarylidene-<br>1-indanones | MAO-A      | as low as 0.061 | SAR Analysis               | [10]      |
| 4d                                    | COMT/MAO-B | 0.42 / 7.83     | Molecular<br>Docking       | [11]      |
| 7                                     | COMT/MAO-B | 0.57 / 7.26     | Molecular<br>Docking       | [11]      |

#### **Indanone Derivatives Targeting Cereblon in Cancer**

Cereblon (CRBN) is a component of the Cullin 4-RING E3 ubiquitin ligase complex and a target for thalidomide and its derivatives, which are used in the treatment of multiple myeloma.[12][13] [14] A computational study investigated 68 indanedione and indanone derivatives for their binding affinity to cereblon.[12][13] Molecular docking and molecular dynamics simulations were employed to identify promising candidates.[12][13]



| Compound/De rivative | Target   | Binding<br>Affinity<br>(kJ/mol) | Computational<br>Method(s)       | Reference |
|----------------------|----------|---------------------------------|----------------------------------|-----------|
| DHFO                 | Cereblon | -163.16                         | Molecular<br>Docking,<br>MM/PBSA | [12][13]  |
| ТНОН                 | Cereblon | Not specified                   | Molecular<br>Dynamics            | [12][13]  |
| DIMS                 | Cereblon | Not specified                   | Molecular<br>Dynamics            | [12][13]  |
| DTIN                 | Cereblon | Not specified                   | Molecular<br>Dynamics            | [12][13]  |

### **Experimental and Computational Protocols**

The cited studies employed a range of standard computational and experimental techniques.

#### **Computational Protocols:**

- Molecular Docking: Programs such as Autodock Vina and DockThor were used to predict the binding modes and affinities of indanone derivatives to their target proteins.[12][13]
- Molecular Dynamics (MD) Simulations: These were performed to assess the stability of ligand-protein complexes over time.[3]
- MM/PBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to calculate the binding free energies of the ligand-protein complexes.[12][13]
- ADME/T and Drug-likeness Prediction: In silico methods were used to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, as well as the drug-likeness of the designed compounds.[12][13]

#### **Experimental Protocols:**



- Enzyme Inhibition Assays: In vitro assays were conducted to determine the inhibitory activity
  (IC50 values) of the synthesized compounds against their respective target enzymes (e.g.,
  AChE, MAO).[2][9][10] The Ellman method was specifically mentioned for cholinesterase
  inhibitory activity evaluation.[7]
- Synthesis and Characterization: The indanone derivatives were synthesized using established chemical methods and their structures were confirmed using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry.[7]
- Cell-based Assays: For anticancer studies, cytotoxicity was evaluated using cell lines such as MCF-7 and MDA-MB-435.[15]

### Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical computational drug discovery workflow for indanone derivatives.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents PubMed [pubmed.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 4. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. Arylidene indanone scaffold: medicinal chemistry and structure—activity relationship view -RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 9. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researcher.manipal.edu [researcher.manipal.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Computational Investigations of Indanone Derivatives in Drug Discovery: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058226#computational-investigations-of-indanone-derivatives-in-drug-discovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com